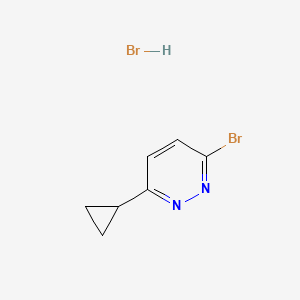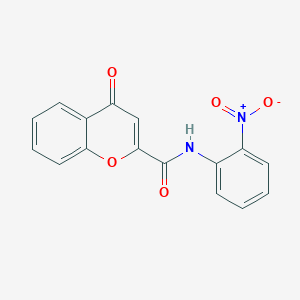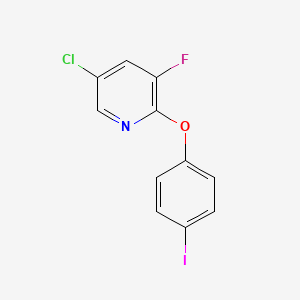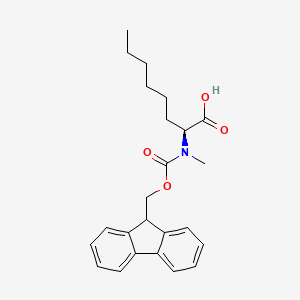![molecular formula C22H14ClF3N2O2 B2382006 5-(benzyloxy)-1-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-1H-indole-3-carbaldéhyde CAS No. 338409-98-6](/img/structure/B2382006.png)
5-(benzyloxy)-1-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-1H-indole-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is a complex organic compound known for its diverse chemical and biological properties. This compound is part of the indole family, which plays a significant role in various pharmaceutical and chemical industries due to its versatile nature.
Applications De Recherche Scientifique
5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde finds applications in various fields, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential use in studying enzyme interactions and as a fluorescent probe.
Medicine: : Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: : Applied in the production of fine chemicals and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To prepare 5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde, a multi-step synthetic route is typically employed. Key steps include:
Formation of the Indole Core: : The indole core can be synthesized through Fischer indole synthesis using phenylhydrazine and acetophenone in acidic conditions.
Functionalization of the Indole Ring: : The indole ring is then functionalized by introducing the benzyloxy and pyridinyl groups through electrophilic aromatic substitution reactions.
Addition of the Aldehyde Group: : Finally, the aldehyde group is added via a formylation reaction, often using Vilsmeier-Haack formylation.
Industrial Production Methods
In industrial settings, the production of this compound might be scaled up using continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to reduce byproducts and improve the overall process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.
Reduction: : The nitro group present in some derivatives can be reduced to amines.
Substitution: : Electrophilic substitution reactions can further modify the indole ring to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Electrophilic Reagents: : Chlorinating agents like thionyl chloride (SOCl2), sulfonation using sulfuric acid (H2SO4)
Major Products
The major products from these reactions often include carboxylic acids, amines, and various substituted indole derivatives, depending on the specific reagents and conditions used.
Mécanisme D'action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites, inhibiting or modifying the function of target molecules. The trifluoromethyl and pyridinyl groups enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzyloxy)-2-pyridinyl-1H-indole-3-carbaldehyde: : Lacks the trifluoromethyl group but has similar functional groups.
5-Methoxy-1H-indole-3-carbaldehyde: : Contains a methoxy group instead of benzyloxy, altering its reactivity.
3-(Chloromethyl)-1H-indole-5-carbaldehyde: : Similar indole structure but different substituents.
Uniqueness
5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde stands out due to its trifluoromethyl group, which imparts unique electronic properties, enhancing its reactivity and binding affinity in biological systems.
Conclusion
The compound 5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is a versatile and significant molecule with broad applications in scientific research and industry. Its unique structure and reactive functional groups make it an essential building block for various advanced chemical syntheses and biological investigations.
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-phenylmethoxyindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N2O2/c23-19-8-16(22(24,25)26)10-27-21(19)28-11-15(12-29)18-9-17(6-7-20(18)28)30-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEASJFASGFLNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3C=O)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)



![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)
![1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2381934.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2381940.png)
![3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2381941.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)

![7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2381945.png)
